molecular formula C10H8BrNO B6278848 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one CAS No. 867006-65-3

4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B6278848
CAS No.: 867006-65-3
M. Wt: 238.1
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Description

4-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one is an organic compound belonging to the isoquinoline family. This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 3rd position on the isoquinoline ring. It is a derivative of 1,2-dihydroisoquinolin-1-one, which is known for its biological and pharmacological properties.

Synthetic Routes and Reaction Conditions:

    N-Alkylation and Oxidation: One of the efficient synthetic routes involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts.

    Visible Light Catalysis: Another method involves a metal-free visible-light-catalyzed synthesis. This green synthesis method uses visible light to catalyze the reaction, which involves free radical mechanisms.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering their efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of iminium salts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the bromine position.

Major Products:

    Oxidation: Formation of iminium salts.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups enhances its reactivity and potential for further functionalization.

Properties

CAS No.

867006-65-3

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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